molecular formula C7H6BrNO3 B7961463 2-Bromo-4-methoxynicotinic acid

2-Bromo-4-methoxynicotinic acid

Cat. No.: B7961463
M. Wt: 232.03 g/mol
InChI Key: XIZWIEIDSZBYON-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxynicotinic acid: is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 4 of the pyridine ring are substituted with a bromine atom and a methoxy group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxynicotinic acid typically involves the bromination of 4-methoxynicotinic acid. One common method includes the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:

    Bromination: 4-Methoxynicotinic acid is dissolved in acetic acid, and bromine is added dropwise while maintaining the temperature below 10°C. The reaction mixture is then stirred for several hours to ensure complete bromination.

    Isolation: The reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered and washed with water to obtain crude this compound.

    Purification: The crude product is recrystallized from an appropriate solvent, such as ethanol, to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxynicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a carboxylic acid or reduced to a methyl group, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as potassium carbonate, can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.

    Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the methoxy group.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include 2-amino-4-methoxynicotinic acid or 2-thio-4-methoxynicotinic acid.

    Oxidation: The major product is 2-Bromo-4-carboxynicotinic acid.

    Reduction: The major product is 2-Bromo-4-methylnicotinic acid.

    Coupling Reactions: Biaryl derivatives are formed as major products.

Scientific Research Applications

2-Bromo-4-methoxynicotinic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.

    Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxynicotinic acid depends on its specific application. In medicinal chemistry, it may act by binding to nicotinic receptors, modulating their activity. The bromine and methoxy substituents can influence the compound’s binding affinity and selectivity for different receptor subtypes. In materials science, the compound’s electronic properties are exploited to enhance the performance of organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-hydroxynicotinic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-Chloro-4-methoxynicotinic acid: Similar structure but with a chlorine atom instead of a bromine atom.

    4-Methoxynicotinic acid: Lacks the bromine substituent.

Uniqueness

2-Bromo-4-methoxynicotinic acid is unique due to the presence of both bromine and methoxy substituents, which confer distinct chemical and physical properties. The bromine atom enhances the compound’s reactivity in substitution and coupling reactions, while the methoxy group influences its electronic properties and solubility.

Properties

IUPAC Name

2-bromo-4-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZWIEIDSZBYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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